molecular formula C21H21NO5 B2741940 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid CAS No. 2287312-07-4

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid

Cat. No.: B2741940
CAS No.: 2287312-07-4
M. Wt: 367.401
InChI Key: LXKBSQXRPGMVKS-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a hydroxypyrrolidine ring, and an acetic acid moiety. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected hydroxypyrrolidine. This can be achieved by reacting fluorenylmethoxycarbonyl chloride with hydroxypyrrolidine in the presence of a base such as triethylamine. The resulting Fmoc-protected hydroxypyrrolidine is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can efficiently handle the multiple steps required for its synthesis. The use of high-purity reagents and solvents, as well as stringent reaction conditions, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to form an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The removal of the Fmoc group is often achieved using piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of high-purity peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.

    Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.

    Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid is unique due to the presence of both the Fmoc group and the hydroxypyrrolidine ring. This combination allows for specific applications in peptide synthesis and other areas of research where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(24)11-21(26)9-10-22(13-21)20(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,26H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKBSQXRPGMVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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